

Dawn of a Scaffold: Early Research on Butanedihydrazide

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Compound of Interest

Compound Name: Succinic dihydrazide

Cat. No.: B1196282

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For researchers, scientists, and drug development professionals, this technical guide delves into the foundational research on butanedihydrazide (also known as **succinic dihydrazide**). This document provides a comprehensive overview of its initial synthesis, physicochemical properties, and early biological investigations, presenting the core data and methodologies that established this compound as a versatile chemical scaffold.

Butanedihydrazide, a symmetrical dihydrazide derived from succinic acid, emerged from the pioneering work of early 20th-century chemists. Its simple, yet reactive structure, featuring two hydrazide moieties, positioned it as a valuable building block for the synthesis of a wide array of heterocyclic compounds and as a candidate for biological activity screening. This guide recapitulates the seminal data and protocols from its earliest explorations.

Physicochemical Characteristics

The fundamental physical and chemical properties of butanedihydrazide were established in its early characterizations. These properties are crucial for its application in synthesis and for understanding its behavior in biological systems.

Property	Value
Molecular Formula	C ₄ H ₁₀ N ₄ O ₂
Molecular Weight	146.15 g/mol
Melting Point	170-171 °C
Boiling Point	540.2 °C at 760 mmHg (Predicted)
Water Solubility	Soluble
Appearance	White crystalline powder

Core Synthesis: The Genesis of Butanedihydrazide

The earliest documented synthesis of butanedihydrazide is attributed to Curtius and Franzen in 1902, published in the *Journal für praktische Chemie*. Their method, a straightforward hydrazinolysis of a succinic acid ester, laid the groundwork for subsequent preparations of this compound.

Experimental Protocol: Synthesis from Diethyl Succinate

This protocol is based on the foundational principles of early synthesis.

Materials:

- Diethyl succinate
- Hydrazine hydrate (80% solution)
- Ethanol

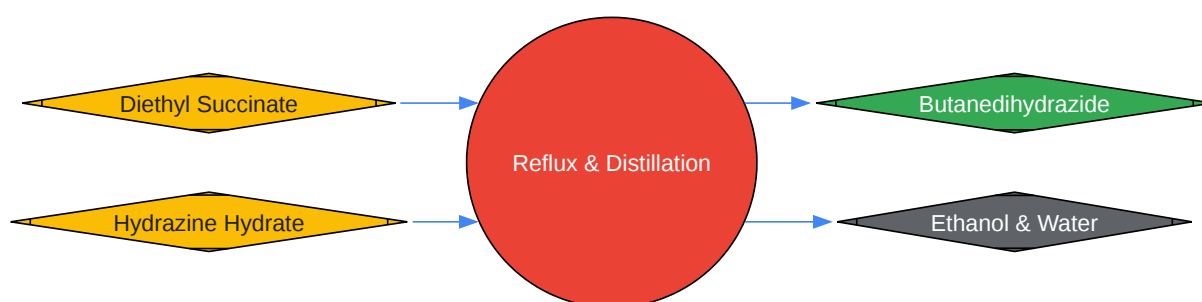
Procedure:

- Diethyl succinate and an excess of 80% hydrazine hydrate are combined in a round-bottom flask.
- The mixture is heated under reflux for a period of 0.5 to 2 hours.

- Following the initial reflux, the reaction is continued with fractional distillation to remove the ethanol and water byproducts. The reaction temperature is maintained between 95-115°C.
- After the reaction is complete (typically after several hours), the excess hydrazine hydrate and any remaining volatile components are removed by vacuum distillation.
- The resulting solid product, butanedihydrazide, is then collected.

Quantitative Data:

- Yield: Modern adaptations of this method report yields as high as 89%.



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Early Synthesis Workflow of Butanedihydrazide.

Early Biological Investigations: A Search for Bioactivity

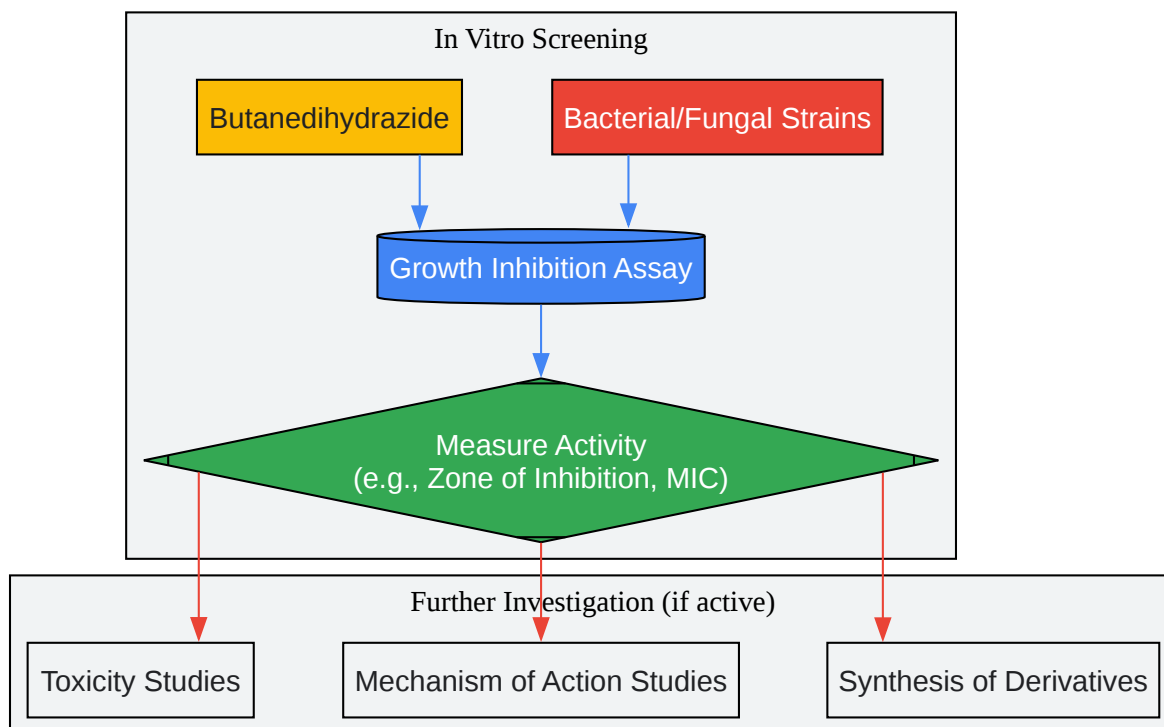
The mid-20th century saw a surge in the screening of chemical compounds for pharmacological activity. While specific, quantitative data from the earliest studies on butanedihydrazide is sparse in readily available literature, the broader class of hydrazides was a subject of significant interest, particularly for their potential antimicrobial and tuberculostatic properties.

It is documented that hydrazides were investigated for their ability to inhibit the growth of various microorganisms. The isonicotinic acid hydrazide (isoniazid), a prominent antituberculosis drug, spurred research into other hydrazide-containing compounds. While early reviews discuss the tuberculostatic potential of this chemical class, specific data points for butanedihydrazide from this era are not widely cited in modern databases.

More recent studies have revisited the antimicrobial potential of butanedihydrazide and its derivatives, confirming moderate activity against certain bacterial and fungal strains. These contemporary findings support the historical interest in this class of compounds.

Conceptual Pathway for Antimicrobial Screening

The general workflow for evaluating the antimicrobial properties of a novel compound during the mid-20th century would have followed a logical progression from in vitro testing to more complex evaluations if initial results were promising.



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Conceptual Workflow for Early Antimicrobial Evaluation.

Conclusion

The early research on butanedihydrazide established a simple and effective synthesis method and defined its fundamental physicochemical properties. While the historical record of its initial biological screening is not as detailed as modern studies, the interest in the broader class of hydrazides for antimicrobial activity provides a context for its investigation. The foundational work on butanedihydrazide has enabled its continued use as a versatile scaffold in medicinal chemistry and materials science, demonstrating the enduring value of this core chemical entity.

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